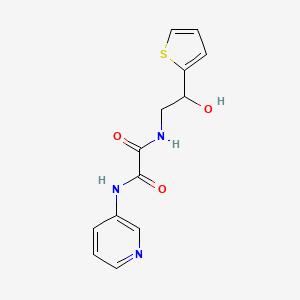

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-10(11-4-2-6-20-11)8-15-12(18)13(19)16-9-3-1-5-14-7-9/h1-7,10,17H,8H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSANWVGQZZBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-hydroxy-2-(thiophen-2-yl)ethylamine and 3-pyridinecarboxylic acid. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage under controlled conditions. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and the temperature is maintained at low levels to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated pyridine derivatives or other substituted products.

Scientific Research Applications

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The thiophene and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the oxalamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide and related oxalamides:

Key Observations:

- Thiophene vs.

- Pyridine Positional Isomerism : The pyridin-3-yl substituent (target) vs. pyridin-2-yl (S336) may alter receptor binding affinity due to differences in nitrogen orientation and hydrogen bonding .

- Metabolic Stability : S336 exhibits rapid hepatic metabolism without amide bond cleavage, suggesting that the target compound’s hydroxyl group might undergo conjugation (e.g., glucuronidation) rather than hydrolysis .

Functional and Pharmacokinetic Differences

- Receptor Activity : S336 is a potent umami agonist, while the target compound’s thiophene and pyridin-3-yl groups may shift activity toward other taste receptors or unrelated targets (e.g., enzyme inhibition) .

- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to S336’s lipophilic dimethoxybenzyl group, which could enhance bioavailability .

- Synthetic Accessibility : The target compound’s synthesis may require specialized thiophene-based starting materials, whereas S336 derivatives are synthesized via standard oxalate-amine coupling .

Research Findings and Hypotheses

Metabolic Pathways

While S336 and related oxalamides resist amide hydrolysis in hepatocytes , the hydroxyl group in the target compound may render it susceptible to phase II metabolism (e.g., sulfation or glucuronidation). This hypothesis aligns with studies on hydroxyalkyl metabolites in flavor compounds .

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12N2O3S

- Molecular Weight : 276.31 g/mol

The presence of both thiophene and pyridine rings suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, while the thiophene and pyridine moieties may facilitate π–π stacking interactions with aromatic amino acids in target proteins.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, including:

- Tyrosinase : A critical enzyme in melanin biosynthesis, where compounds similar to this compound have shown significant inhibitory activity. For instance, related compounds demonstrated IC50 values in the low micromolar range, suggesting potential applications in skin lightening agents or treatments for hyperpigmentation .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of similar oxalamide compounds on B16F10 melanoma cells. Compounds with structural similarities exhibited varying degrees of cytotoxicity, with some showing no significant toxicity at concentrations up to 10 μM over 72 hours . This suggests that this compound may also have a favorable safety profile.

- Enzyme Inhibition Studies : Compounds related to this compound have been tested for their ability to inhibit tyrosinase. Results indicated that modifications in the thiophene ring significantly affected inhibitory potency, highlighting the importance of structural optimization for enhancing biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| N1-(2-hydroxyphenyl)-N2-(pyridin-3-yl)oxalamide | Structure | 15 | Moderate tyrosinase inhibition |

| N1-(4-methoxyphenyl)-N2-(pyridin-3-yl)oxalamide | Structure | 8 | Strong tyrosinase inhibition |

| N1-(5-methylthiophene)-N2-(pyridin-3-yl)oxalamide | Structure | 12 | Moderate anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.